Carvacryl methyl ether

Description

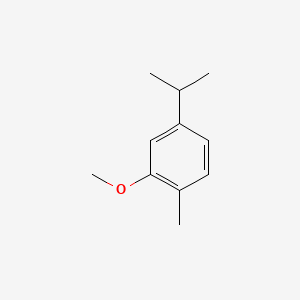

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLHTQPPMZOCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047400 | |

| Record name | 5-Isopropyl-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6379-73-3 | |

| Record name | Carvacrol methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvacryl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvacrol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isopropyl-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVACROL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG90I876VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectral Analysis of Carvacryl Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl methyl ether (2-methoxy-1-methyl-4-isopropylbenzene) is a naturally occurring organic compound found in the essential oils of various plants, including those of the Lamiaceae family. It is a derivative of carvacrol, a well-known monoterpenoid phenol. This compound has garnered interest in the scientific community for its potential biological activities, including its notable antibacterial properties. A thorough understanding of its molecular structure and purity is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectral analysis of this compound, detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines standardized experimental protocols for these analytical techniques.

Molecular Structure and Properties

-

IUPAC Name: 2-methoxy-1-methyl-4-propan-2-ylbenzene[1]

-

Synonyms: Carvacrol methyl ether, 5-Isopropyl-2-methylanisole, 2-Methoxy-p-cymene[1]

-

CAS Number: 6379-73-3[1]

-

Molecular Formula: C₁₁H₁₆O[1]

-

Molecular Weight: 164.24 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.98 | d | 1H | Ar-H |

| 6.74 | d | 1H | Ar-H |

| 6.64 | s | 1H | Ar-H |

| 3.76 | s | 3H | -OCH₃ |

| 3.19 | sept | 1H | -CH(CH₃)₂ |

| 2.15 | s | 3H | Ar-CH₃ |

| 1.19 | d | 6H | -CH(CH₃)₂ |

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (ppm) | Assignment |

| 155.3 | Ar-C (C-O) |

| 147.1 | Ar-C (C-CH(CH₃)₂) |

| 129.9 | Ar-C (C-CH₃) |

| 124.9 | Ar-CH |

| 121.2 | Ar-CH |

| 111.4 | Ar-CH |

| 55.8 | -OCH₃ |

| 34.0 | -CH(CH₃)₂ |

| 24.2 | -CH(CH₃)₂ |

| 16.2 | Ar-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C Bending |

| 1250-1200 | Strong | Aryl-O Stretch (Asymmetric) |

| 1050-1020 | Medium | Aryl-O Stretch (Symmetric) |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion)[1] |

| 149 | High | [M-CH₃]⁺[1] |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion)[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Record a background spectrum of the clean, empty sample holder to subtract atmospheric and instrumental interferences.

-

Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of monoterpenoids.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 240 °C) to ensure separation of components.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The GC will separate the components of the sample, and the MS will provide a mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to this compound can be compared to library spectra for confirmation.

Logical Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for Spectral Analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectral analysis of this compound. The tabulated NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a comprehensive framework for researchers and scientists working with this compound. The provided workflow diagram further clarifies the logical progression of analysis. Accurate and consistent spectral characterization is fundamental to ensuring the quality and reliability of scientific research and is a critical component in the drug development pipeline.

References

An In-depth Technical Guide to the Antioxidant Potential Evaluation of Carvacryl Methyl Ether

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive evaluation of the antioxidant potential of carvacryl methyl ether. Direct research on the antioxidant properties of this compound is limited; therefore, this document synthesizes information on its parent compound, carvacrol, to infer its potential mechanisms and activity. Carvacrol is a well-documented phenolic monoterpenoid with potent antioxidant properties, primarily attributed to its free hydroxyl group, which is absent in this compound.[1] This guide explores the structural implications of this difference, details the standard experimental protocols for antioxidant capacity assessment, presents comparative data, and visualizes key experimental and biological pathways. The primary hypothesis is that the methylation of the phenolic hydroxyl group significantly diminishes the direct radical scavenging activity of this compound compared to carvacrol. However, indirect antioxidant mechanisms may still be plausible and warrant investigation.

Introduction: Carvacrol and its Methylated Derivative

Carvacrol is a major monoterpenic phenol found in the essential oils of oregano, thyme, and other plants in the Lamiaceae family.[2][3] Its antioxidant activity is well-established and is primarily linked to the hydrogen-donating capacity of its phenolic hydroxyl (-OH) group, which can effectively neutralize free radicals.[1] this compound (2-methoxy-1-methyl-4-(propan-2-yl)benzene) is a derivative of carvacrol where this key hydroxyl group is replaced by a methoxy (-OCH3) group.[4] This structural modification is critical, as it fundamentally alters the molecule's ability to participate in the primary mechanism of radical scavenging that defines phenolic antioxidants.

While this compound is found naturally in some essential oils and is noted for its antimicrobial properties, its antioxidant capacity is less understood.[][6] Some reports suggest it may contribute to the overall antioxidant effect of essential oil extracts, but quantitative data from isolated compound studies are scarce.[] This guide will, therefore, rely on a comparative analysis with carvacrol to build a framework for evaluating this compound.

dot

Caption: Structural comparison of Carvacrol and this compound.

Data Presentation: Physicochemical Properties and Antioxidant Activity

Quantitative data on the antioxidant activity of this compound is not widely available in published literature. The following tables summarize the physicochemical properties of both carvacrol and its methyl ether and present established antioxidant data for carvacrol to serve as a benchmark for comparison.

Table 1: Physicochemical Properties of Carvacrol and this compound

| Property | Carvacrol | This compound | Data Source(s) |

| CAS Number | 499-75-2 | 6379-73-3 | [4] |

| Molecular Formula | C₁₀H₁₄O | C₁₁H₁₆O | [7] |

| Molecular Weight | 150.22 g/mol | 164.24 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid | [4][] |

| Boiling Point | 237.7 °C | 217.7 °C | [] |

| Key Functional Group | Phenolic Hydroxyl (-OH) | Methoxy (-OCH₃) | [1][4] |

Table 2: Summary of In Vitro Antioxidant Activity for Carvacrol (Benchmark Data)

| Assay | IC₅₀ / EC₅₀ Value (µg/mL) | Comments | Data Source(s) |

| DPPH Radical Scavenging | ~5.4 (in one study) | Potent radical scavenging activity noted across multiple studies. Activity is dose-dependent. | [2][8] |

| ABTS Radical Scavenging | 23.29 ± 0.71 | Strong activity, sometimes showing synergistic effects when combined with thymol. | [9] |

| Ferric Reducing Antioxidant Power (FRAP) | EC₅₀ ~22.5 | Demonstrates significant ability to reduce ferric iron, confirming electron-donating capacity. | [8] |

| Cellular Antioxidant Activity | Protective at low concentrations | Can protect cells like Caco-2 from H₂O₂-induced damage at non-toxic concentrations. | [3][10] |

Postulated Antioxidant Mechanisms of this compound

Given the methylation of the hydroxyl group, this compound is expected to be a significantly weaker direct antioxidant than carvacrol.

-

Diminished Radical Scavenging : The primary mechanism for phenolic antioxidants, hydrogen atom transfer (HAT), is blocked. Electron transfer-based mechanisms may still be possible but are generally less efficient without the hydroxyl group.

-

Indirect Cellular Effects : this compound might exert antioxidant effects indirectly. This could involve upregulating endogenous antioxidant defenses by activating signaling pathways such as the Nrf2-ARE pathway, which controls the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.[11]

-

Membrane Stabilization : Like other lipophilic molecules, it may partition into cell membranes, potentially altering membrane fluidity and protecting lipids from oxidation through physical rather than chemical means.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. In vitro pro-oxidant/antioxidant role of carvacrol, thymol and their mixture in the intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 6. Carvacrol methyl ether | CAS#:6379-73-3 | Chemsrc [chemsrc.com]

- 7. This compound | C11H16O | CID 80790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparative study of the antioxidant/prooxidant effects of carvacrol and thymol at various concentrations on membrane and DNA of parental and drug resistant H1299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antimicrobial Spectrum of Carvacryl Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carvacryl methyl ether, a derivative of the potent antimicrobial compound carvacrol, has been investigated for its antimicrobial properties. However, extensive research indicates that its efficacy is substantially lower than that of its parent compound. This technical guide synthesizes the available data on the in vitro antimicrobial spectrum of this compound, providing a comprehensive overview for researchers and professionals in drug development. The central finding, supported by multiple studies, is that the methylation of the hydroxyl group in carvacrol to form this compound critically diminishes its antimicrobial activity. This underscores the essential role of the free hydroxyl group in the antimicrobial mechanism of phenolic compounds like carvacrol.

Chemical Structure and Properties

This compound is systematically named 2-methoxy-1-methyl-4-(1-methylethyl)benzene. It is a monoterpene derivative where the phenolic hydroxyl group of carvacrol is replaced by a methoxy group.

-

Molecular Formula: C₁₁H₁₆O

-

Molecular Weight: 164.24 g/mol

-

Appearance: Colorless to pale yellow liquid

-

Solubility: Soluble in organic solvents such as ethanol and DMSO.[1]

Antimicrobial Spectrum: Quantitative Data

The following tables summarize the available qualitative information and highlight the absence of specific MIC/MBC values in publicly accessible research.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Species | Gram Stain | Finding | Quantitative Data (MIC/MBC in µg/mL) | Reference |

| Escherichia coli | Negative | Inefficient | Data Not Available | Ben Arfa et al., 2006 |

| Pseudomonas fluorescens | Negative | Inefficient | Data Not Available | Ben Arfa et al., 2006 |

| Staphylococcus aureus | Positive | Inefficient | Data Not Available | Ben Arfa et al., 2006 |

| Lactobacillus plantarum | Positive | Inefficient | Data Not Available | Ben Arfa et al., 2006 |

| Bacillus subtilis | Positive | Inefficient | Data Not Available | Ben Arfa et al., 2006 |

Table 2: Antifungal Spectrum of this compound

| Fungal Species | Type | Finding | Quantitative Data (MIC/MFC in µg/mL) | Reference |

| Saccharomyces cerevisiae | Yeast | Inefficient | Data Not Available | Ben Arfa et al., 2006 |

| Botrytis cinerea | Fungus | Inefficient | Data Not Available | Ben Arfa et al., 2006 |

Experimental Protocols

Detailed experimental protocols specifically for testing the antimicrobial activity of this compound are not extensively reported. However, the methodologies employed in the key comparative studies align with standard antimicrobial susceptibility testing procedures.

Broth Microdilution Method (for MIC Determination)

This method is commonly used to determine the minimum inhibitory concentration of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Serial Dilution: this compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method (Qualitative Assessment)

This method provides a qualitative assessment of antimicrobial activity.

-

Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium.

-

Disk Application: Sterile filter paper disks are impregnated with a known concentration of this compound and placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions.

-

Observation: The presence of a zone of inhibition (a clear area around the disk where microbial growth is inhibited) indicates antimicrobial activity. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Mechanism of Action (Inferred from Carvacrol)

A specific antimicrobial mechanism for this compound has not been elucidated, largely due to its low activity. The well-established mechanism of its parent compound, carvacrol, is attributed to the presence of the free hydroxyl group, which is absent in this compound.

The antimicrobial action of carvacrol involves:

-

Membrane Disruption: The hydroxyl group of carvacrol is crucial for its interaction with the bacterial cell membrane. It disrupts the membrane's integrity, leading to increased permeability.

-

Depolarization: This disruption causes depolarization of the membrane potential.

-

Leakage of Cellular Components: The increased permeability results in the leakage of essential intracellular components, such as ions and ATP.

-

Inhibition of Cellular Processes: The loss of membrane integrity and leakage of components ultimately inhibit essential cellular processes, leading to cell death.

The lack of the free hydroxyl group in this compound prevents these crucial interactions with the cell membrane, thus explaining its significantly reduced antimicrobial efficacy.

Visualizations

Diagram 1: General Workflow for In Vitro Antimicrobial Susceptibility Testing

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Diagram 2: Proposed Mechanism of Action of Carvacrol (for Context)

Caption: Proposed antimicrobial mechanism of Carvacrol.

Conclusion

The available scientific evidence strongly indicates that this compound possesses a very limited, if any, significant in vitro antimicrobial spectrum. The methylation of the phenolic hydroxyl group, which is a key structural feature for the antimicrobial activity of carvacrol, renders the ether derivative largely inactive against a range of bacteria and fungi. While the compound has been included in structure-activity relationship studies, the lack of quantitative antimicrobial data suggests that it is not considered a promising candidate for antimicrobial drug development. Future research in this area should focus on derivatives that retain or enhance the activity of the phenolic hydroxyl group. For scientists and professionals in drug development, this compound serves as a clear example of the critical importance of specific functional groups in determining the biological activity of a molecule.

References

Early Pharmacological Studies of Carvacryl Methyl Ether: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl methyl ether, a naturally occurring phenolic ether, is the methylated derivative of the well-known monoterpenoid phenol, carvacrol. While carvacrol has been extensively studied for its broad-spectrum pharmacological activities, early investigations into its methyl ether derivative primarily focused on understanding the structural requirements for antimicrobial efficacy. This technical guide synthesizes the findings from these foundational studies, presenting quantitative data, detailed experimental protocols, and a conceptual framework of its mechanism of action, or lack thereof, in a format tailored for researchers and drug development professionals. The central theme emerging from early research is the critical role of the free hydroxyl group in carvacrol for its biological activity, a function that is absent in this compound.

Antimicrobial Activity: Quantitative Data

Early comparative studies consistently demonstrated that this compound possesses significantly weaker antimicrobial properties than its parent compound, carvacrol. The methylation of the phenolic hydroxyl group appears to be the primary reason for this observed lack of activity. The following tables summarize the available quantitative data from key early studies.

Table 1: Antibacterial and Antifungal Activity of this compound in Liquid Medium

| Microorganism | Test Method | Concentration of this compound | Result | Reference |

| Bacillus cereus | Broth Microdilution | 0 - 10 mM | No inhibition of growth | [Ultee et al., 2002] |

| Escherichia coli | Broth Dilution | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Pseudomonas fluorescens | Broth Dilution | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Staphylococcus aureus | Broth Dilution | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Lactobacillus plantarum | Broth Dilution | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Bacillus subtilis | Broth Dilution | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Saccharomyces cerevisiae | Broth Dilution | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Botrytis cinerea | Broth Dilution | Not specified | Not efficient | [Ben Arfa et al., 2006] |

Table 2: Antimicrobial Activity of this compound in Vapour Phase

| Microorganism | Test Method | Concentration of this compound | Result | Reference |

| Escherichia coli | Microatmosphere | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Pseudomonas fluorescens | Microatmosphere | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Staphylococcus aureus | Microatmosphere | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Lactobacillus plantarum | Microatmosphere | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Bacillus subtilis | Microatmosphere | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Saccharomyces cerevisiae | Microatmosphere | Not specified | Not efficient | [Ben Arfa et al., 2006] |

| Botrytis cinerea | Microatmosphere | Not specified | Not efficient | [Ben Arfa et al., 2006] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early pharmacological studies of this compound.

Determination of Antibacterial Activity by Broth Microdilution (Ultee et al., 2002)

This method was utilized to assess the effect of this compound on the growth of Bacillus cereus.

-

Bacterial Strain and Culture Conditions: Bacillus cereus was cultivated at 30°C in Brain Heart Infusion (BHI) broth.

-

Inoculum Preparation: Cells were washed twice in BHI broth. The initial optical density at 660 nm (OD660) of the cell suspensions was adjusted to 0.02.

-

Assay Procedure:

-

The assay was performed in microtiter plates.

-

Each well contained BHI broth supplemented with different concentrations of this compound, ranging from 0 to 10 mM.

-

The prepared bacterial inoculum was added to each well.

-

The microtiter plates were incubated at 30°C.

-

The OD660 was measured at different time intervals until a constant reading was observed to monitor bacterial growth.

-

Antimicrobial Activity Assessment in Liquid and Vapour Phases (Ben Arfa et al., 2006)

This study employed two distinct methods to evaluate the antimicrobial efficacy of this compound against a range of bacteria, a yeast, and a fungus.

-

Liquid Phase Antimicrobial Activity (Broth Dilution Method):

-

Microorganisms: Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, Lactobacillus plantarum, Bacillus subtilis, Saccharomyces cerevisiae, and Botrytis cinerea.

-

Protocol: While the specific concentrations tested for this compound were not detailed in the available literature, the general broth dilution method involves serial dilutions of the test compound in a liquid growth medium, followed by inoculation with the target microorganism. Growth inhibition is then assessed visually or spectrophotometrically after an incubation period.

-

-

Vapour Phase Antimicrobial Activity (Microatmosphere Method):

-

Principle: This method assesses the antimicrobial activity of volatile compounds.

-

Protocol: The specific details of the "microatmosphere method" used in this study are not fully available. However, a general approach for such an assay is outlined below.

-

Figure 1. Generalized workflow for a vapor phase antimicrobial susceptibility test.

Signaling Pathways and Mechanism of Action

The proposed mechanism of action for carvacrol involves its ability to permeabilize and depolarize the cytoplasmic membrane of microbial cells. The hydroxyl group is believed to be crucial for this activity. By methylating this hydroxyl group to form this compound, the molecule's ability to disrupt the cell membrane is significantly diminished.

Figure 2. Comparative mechanism of Carvacrol vs. This compound.

Conclusion

The early pharmacological evaluation of this compound has been primarily centered on its antimicrobial potential in comparison to its parent compound, carvacrol. The collective evidence from these foundational studies strongly indicates that the methylation of the phenolic hydroxyl group renders the molecule largely inactive against a broad range of microorganisms. This underscores the critical role of the free hydroxyl group for the antimicrobial efficacy of carvacrol. For researchers in drug development, these findings highlight the importance of specific functional groups for biological activity and provide a basis for structure-activity relationship studies in the design of new antimicrobial agents. While this compound itself did not emerge as a promising antimicrobial from these early studies, the research was instrumental in advancing the understanding of the molecular requirements for phenolic compounds to exert their antimicrobial effects. Future investigations could explore other potential pharmacological properties of this compound beyond its antimicrobial activity.

Unveiling Carvacryl Methyl Ether: A Technical Exploration of its Discovery and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl methyl ether, a naturally occurring monoterpenoid ether, has garnered interest for its presence in various essential oils and its potential biological activities. This technical guide provides a comprehensive overview of the discovery and historical context of this compound. It delves into the early methods of its identification and synthesis, presenting key quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, this document elucidates the foundational knowledge surrounding this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (2-methoxy-1-methyl-4-(1-methylethyl)benzene) is an aromatic ether distinguished by its characteristic herbal scent. As a derivative of carvacrol, a prominent constituent of essential oils from plants such as thyme (Thymus vulgaris) and oregano (Origanum vulgare), its discovery is intrinsically linked to the historical analysis of these botanicals. This guide traces the path from the early explorations of essential oil composition to the specific identification and synthesis of this compound, providing a technical foundation for contemporary research.

Discovery and Historical Context

The precise moment of discovery for this compound is not definitively documented in a single, seminal publication. Its identification emerged from the broader, systematic investigation of essential oils that commenced in the 19th and early 20th centuries. Early chemists and pharmacists, through meticulous fractional distillation and chemical analysis of essential oils, began to isolate and characterize their individual components.

The parent compound, carvacrol, was known to the scientific community, and its structure was elucidated over time. The natural occurrence of this compound was likely first observed as an uncharacterized component in the essential oils of the Lamiaceae family. With the advent of more sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) in the mid-20th century, the definitive identification and structural confirmation of this compound in various plant chemotypes became possible[1][2].

The synthesis of aromatic ethers, including this compound, has its roots in the development of ether synthesis methodologies in the 19th century. The Williamson ether synthesis, developed by Alexander Williamson in the 1850s, provided a general and versatile method for preparing ethers and remains a cornerstone of organic synthesis today. This reaction, involving the reaction of an alkoxide with a primary alkyl halide, laid the theoretical and practical groundwork for the eventual targeted synthesis of this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a research environment.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Herbal, spicy, leafy, citrus | |

| Density | 0.937 - 0.943 g/mL at 25 °C | |

| Boiling Point | 217 °C at 760 mmHg | |

| Refractive Index | 1.501 - 1.507 at 20 °C | |

| Flash Point | 73.89 °C |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common and historically relevant method for the laboratory synthesis of this compound is the Williamson ether synthesis. This method involves the O-methylation of carvacrol.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of this compound.

Methodology:

-

Deprotonation of Carvacrol: Carvacrol is treated with a suitable base to form the corresponding phenoxide ion. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in an aprotic polar solvent such as acetone or dimethylformamide (DMF).

-

Nucleophilic Attack: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The carvacrolate anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent in an Sₙ2 reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether, dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Quantitative Data from a Representative Synthesis:

| Reactant/Product | Molar Equiv. | Amount | Yield (%) |

| Carvacrol | 1.0 | - | - |

| Methyl Iodide | 1.2 | - | - |

| Potassium Carbonate | 2.0 | - | - |

| This compound | - | - | Typically >90% |

Table 2: Representative Reaction Stoichiometry and Yield for this compound Synthesis.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Key absorptions for this compound include C-O stretching for the ether linkage and C-H stretching for the aromatic and alkyl groups.

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.

Biological Activity and Signaling Pathways (Early Insights)

Early investigations into the biological effects of this compound were often conducted in the context of the essential oils in which it is found. These oils have a long history of use in traditional medicine for their antiseptic and preservative properties.

Initial studies on isolated this compound have suggested potential antimicrobial and antioxidant activities. However, the specific molecular mechanisms and signaling pathways involved are still an active area of research.

Hypothesized Antibacterial Mechanism:

The antibacterial activity of many phenolic compounds, including carvacrol, is attributed to their ability to disrupt bacterial cell membranes. It is hypothesized that this compound may share a similar, albeit potentially modified, mechanism of action. The methylation of the hydroxyl group could influence its lipophilicity and interaction with the bacterial membrane.

Figure 2: Hypothesized Antibacterial Action of this compound.

Further research is required to elucidate the specific protein targets and signaling cascades affected by this compound to fully understand its biological effects and potential therapeutic applications.

Conclusion

This compound, a compound with a rich history intertwined with the study of essential oils, continues to be a subject of scientific interest. While its initial discovery was a gradual process of characterization within complex natural mixtures, modern synthetic and analytical methods have provided a clear understanding of its chemical nature. The foundational knowledge of its synthesis, physicochemical properties, and preliminary biological activities presented in this guide serves as a critical resource for researchers aiming to further explore the potential of this compound in various scientific and industrial applications, from flavor and fragrance to pharmacology and drug development. Future research should focus on elucidating its precise mechanisms of biological action to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Activity of Carvacryl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl methyl ether is a derivative of carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, which are known for their potent antimicrobial properties. While carvacrol has been extensively studied for its antibacterial effects, the activity of its ether derivative is less well-documented. These application notes provide a summary of the current understanding of this compound's in vitro antibacterial activity and offer standardized protocols for its evaluation.

Recent studies indicate that this compound does exhibit antibacterial properties, although its efficacy is reported to be significantly lower than that of its parent compound, carvacrol.[1][2][3] The antimicrobial action of carvacrol is largely attributed to its free hydroxyl group, which is absent in this compound.[1][2][3] This structural difference is considered critical, suggesting that the ether derivative may have a reduced capacity to disrupt bacterial cell membranes, the primary mechanism of action for carvacrol.

These protocols are designed to enable researchers to systematically evaluate the antibacterial potential of this compound against a panel of relevant bacterial strains.

Data Presentation

Table 1: Qualitative Antibacterial Activity of this compound Compared to Carvacrol

| Compound | Relative Antibacterial Potency | Key Structural Feature | Reference |

| Carvacrol | High | Free hydroxyl group | [1][2][3] |

| This compound | Low / Not Efficient | Methylated hydroxyl group | [1][2][3] |

Note: The term "Not Efficient" is used in some literature to describe the antibacterial activity of this compound in comparison to carvacrol.[1][2][3]

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound. These methods are based on established standards for antimicrobial susceptibility testing of essential oils and their derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Assay

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Positive control (e.g., a standard antibiotic like gentamicin)

-

Negative control (MHB with solvent)

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted this compound, the positive control, and the negative control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed subsequently to the MIC test to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

Protocol:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Plating: Streak the aliquot onto a fresh MHA plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Determining the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, or a reduction of ≥99.9% in CFU/mL compared to the initial inoculum.

Visualization of Experimental Workflow and Proposed Mechanism

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of this compound.

Caption: Workflow for MIC and MBC Determination.

Proposed Mechanism of Action

The antibacterial mechanism of carvacrol is well-established and involves the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular components and dissipation of the proton motive force. Due to its structural similarity, it is hypothesized that this compound may interact with the bacterial membrane in a similar fashion, but with reduced efficiency due to the absence of the free hydroxyl group.

Caption: Proposed Mechanism of Action Comparison.

References

Carvacryl Methyl Ether: Application Notes and Protocols for Fragrance Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl Methyl Ether (CME), a derivative of carvacrol, is a synthetic aroma chemical valued in the fragrance industry for its characteristic spicy, herbal, and slightly medicinal scent profile.[1][2] Its unique olfactory properties make it a versatile ingredient in a variety of fragrance applications, from fine perfumery to personal care products. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance formulations, intended for researchers, scientists, and professionals in the field of fragrance and drug development.

Chemical and Physical Properties

This compound, also known as 2-Methoxy-1-methyl-4-(1-methylethyl)benzene, is a colorless to pale yellow liquid.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6379-73-3 | [1][3] |

| Molecular Formula | C11H16O | [3] |

| Molecular Weight | 164.24 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor Profile | Herbal, spicy, leafy, citrus | [4][5] |

| Boiling Point | 217 °C | [3] |

| Density | 0.936 g/mL at 20 °C | [3] |

| Flash Point | 75 °C | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

| Refractive Index | n20/D 1.505 | [3] |

Applications in Fragrance Formulations

This compound is utilized for its ability to impart a warm, spicy, and herbal character to fragrance compositions. Its odor profile is often described as being reminiscent of oregano and thyme, but with a cleaner, less phenolic quality than its parent compound, carvacrol.

Recommended Usage Levels:

| Application | Recommended Concentration (% in fragrance concentrate) |

| General Fragrance Formulations | Up to 3.0% |

Olfactory Contributions:

-

Top Notes: Provides an initial fresh, herbal, and slightly citrus lift.

-

Heart Notes: Contributes a spicy and warm herbal body to the fragrance.

-

Base Notes: Can be used to add complexity and a lingering spiciness.

Compatibility:

This compound blends well with a variety of other fragrance materials, including:

-

Woody Notes: Cedarwood, Sandalwood, Vetiver

-

Spicy Notes: Clove, Cinnamon, Black Pepper

-

Herbal Notes: Lavender, Rosemary, Basil

-

Citrus Notes: Bergamot, Lemon, Orange

Experimental Protocols

Fragrance Stability Testing

Objective: To evaluate the stability of a fragrance formulation containing this compound under various environmental conditions.

Materials:

-

Fragrance formulation containing a known concentration of this compound.

-

Control formulation (without this compound).

-

Glass vials with airtight seals.

-

Oven capable of maintaining a constant temperature of 40°C ± 2°C.

-

Refrigerator capable of maintaining a constant temperature of 4°C ± 2°C.

-

Freezer capable of maintaining a constant temperature of -10°C ± 2°C.

-

UV light chamber.

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

Protocol:

-

Sample Preparation: Prepare multiple aliquots of both the test and control fragrance formulations in glass vials.

-

Storage Conditions:

-

Accelerated Stability (Heat): Place samples in an oven at 40°C.

-

Cold Stability: Place samples in a refrigerator at 4°C.

-

Freeze-Thaw Cycles: Subject samples to three cycles of 24 hours at -10°C followed by 24 hours at room temperature (25°C).[6]

-

Light Exposure: Place samples in a UV light chamber.

-

Real-Time Stability: Store samples at room temperature (25°C) in a dark place.

-

-

Evaluation Intervals: Evaluate the samples at baseline (T=0) and at predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

-

Analytical Evaluation (GC-MS):

-

Sensory Evaluation:

-

At each interval, conduct a sensory evaluation of the samples with a trained panel.

-

Assess changes in odor profile, intensity, and any off-odors.

-

-

Physical Evaluation:

-

Observe any changes in color, clarity, or phase separation.[6]

-

Data Presentation:

The quantitative data from the GC-MS analysis should be summarized in a table, showing the percentage degradation of this compound over time under each storage condition. Sensory evaluation results can be presented using a spider diagram or a descriptive table.

Sensory Analysis Protocol

Objective: To determine the odor profile and detection threshold of this compound.

Materials:

-

This compound.

-

Odorless solvent (e.g., diethyl phthalate or ethanol).

-

Glass beakers and stirring rods.

-

Olfactory smelling strips.

-

A panel of trained sensory assessors.

Protocol:

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01%, etc.).

-

Odor Profile Evaluation:

-

Dip smelling strips into each dilution.

-

Present the strips to the sensory panel in a randomized order.

-

Ask the panelists to describe the odor characteristics at each concentration.

-

-

Odor Threshold Determination:

-

Use a forced-choice method (e.g., triangular test) to determine the lowest concentration at which the panel can reliably detect a difference between the sample and a blank solvent.

-

Data Presentation:

The odor profile can be described using a vocabulary of standard fragrance descriptors. The odor detection threshold should be reported as a concentration in parts per million (ppm) or parts per billion (ppb).

Potential Signaling Pathways (Inferred from Carvacrol)

While specific research on the signaling pathways of this compound is limited, the biological activities of its parent compound, carvacrol, have been studied more extensively. It is plausible that this compound may interact with similar cellular pathways. The following diagrams illustrate signaling pathways known to be modulated by carvacrol, which can serve as a starting point for investigating the biological effects of its methyl ether derivative.[11][12][13][14]

Antimicrobial Mechanism of Action (Inferred from Carvacrol)

Carvacrol is known for its antimicrobial properties, and it is hypothesized that this compound may exhibit similar, though potentially modified, activity.[15][16][17][18] The primary mechanism of action for carvacrol involves the disruption of the bacterial cell membrane.

Experimental Workflow for Formulation Development

The following diagram outlines a typical workflow for the development and evaluation of a fragrance formulation containing this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. sbblgroup.com [sbblgroup.com]

- 3. CARVACROL METHYL ETHER CAS#: 6379-73-3 [m.chemicalbook.com]

- 4. This compound, 6379-73-3 [thegoodscentscompany.com]

- 5. This compound, 6379-73-3 [perflavory.com]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carvacrol as a Prospective Regulator of Cancer Targets/Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carvacrol Suppresses Human Osteosarcoma Cells via the Wnt/β-Catenin Signaling Pathway [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic application of carvacrol: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial action against food-borne microorganisms and antioxidant activity of carvacrol-rich oil from Lippia origanoides Kunth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. the-antibacterial-mechanism-of-carvacrol-and-thymol-against-escherichia-coli - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for Testing the Antioxidant Activity of Carvacryl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl methyl ether, a naturally occurring phenolic ether, is a derivative of carvacrol, a well-documented antioxidant compound found in essential oils of various medicinal and aromatic plants. The structural similarity to carvacrol suggests that this compound may also possess significant antioxidant properties, making it a compound of interest for applications in the pharmaceutical, cosmetic, and food industries. While direct quantitative data on the antioxidant capacity of pure this compound is limited in publicly available literature, its presence in essential oil fractions has been associated with enhanced antioxidant activity[].

These application notes provide detailed protocols for a panel of commonly accepted in vitro assays to determine the antioxidant activity of this compound. The assays described herein—DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and the Cellular Antioxidant Activity (CAA) assay—offer a comprehensive approach to characterizing its antioxidant profile.

Data Presentation

Due to the limited availability of specific antioxidant activity data for this compound in the reviewed literature, this section presents data for its parent compound, carvacrol, as a reference point for comparison. Researchers are encouraged to use the provided protocols to generate specific data for this compound.

Table 1: In Vitro Antioxidant Activity of Carvacrol (Reference Compound)

| Assay | IC50 / Activity Value | Reference Compound |

| DPPH Radical Scavenging Assay | [Insert known Carvacrol IC50 values from literature if available] | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging Assay | [Insert known Carvacrol IC50 values from literature if available] | Ascorbic Acid, Trolox |

| FRAP Assay | [Insert known Carvacrol FRAP values from literature if available] | FeSO4, Trolox |

Note: IC50 is the concentration of the test compound required to scavenge 50% of the initial radicals.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Positive controls: Ascorbic acid, Trolox

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive controls.

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the various concentrations of this compound or positive controls to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate Buffered Saline (PBS)

-

Positive controls: Ascorbic acid, Trolox

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive controls.

-

Assay Procedure:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of this compound or positive controls to the wells.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm.

Materials:

-

This compound

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O in water

-

-

Positive control: FeSO₄·7H₂O, Trolox

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄·7H₂O.

-

Assay Procedure:

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.

-

Incubate the plate at 37°C for 4 minutes.

-

-

Measurement: Measure the absorbance at 593 nm using a microplate reader.

-

Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄·7H₂O and expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, providing a more biologically relevant measure of antioxidant activity.

Materials:

-

Human hepatocellular carcinoma (HepG2) or other suitable cell line

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

-

This compound

-

Positive control: Quercetin

-

Black 96-well cell culture plate

-

Fluorescence microplate reader

Protocol:

-

Cell Culture: Seed HepG2 cells in a black 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with different concentrations of this compound and the positive control (Quercetin) in treatment medium for 1 hour.

-

-

Probe Loading:

-

Remove the treatment medium and add medium containing DCFH-DA. Incubate for 30 minutes.

-

-

Induction of Oxidative Stress:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add AAPH solution to all wells except the negative control wells.

-

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

-

Calculation: The CAA value is calculated based on the area under the fluorescence curve. The EC50 value (concentration required to inhibit 50% of the induced fluorescence) can then be determined.

Mandatory Visualizations

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

References

Formulation of Carvacryl Methyl Ether for Enhanced Aqueous Solubility: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl methyl ether, a derivative of the naturally occurring monoterpenoid phenol carvacrol, presents a promising candidate for various therapeutic and research applications due to its potential biological activities. However, its inherent hydrophobicity and consequently poor aqueous solubility pose significant challenges for its formulation and delivery in biological systems. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its solubility in aqueous media. Three widely adopted and effective formulation strategies are presented: cyclodextrin inclusion complexation, liposomal encapsulation, and nanoemulsion formation. These protocols are designed to guide researchers in preparing stable and effective aqueous formulations of this compound for a range of research and pre-clinical applications.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for selecting and optimizing a suitable formulation strategy.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [][2] |

| Molecular Weight | 164.24 g/mol | [][2] |

| Appearance | Colorless to pale yellow liquid | [] |

| LogP (o/w) | 3.97 (estimated) | [3] |

| Aqueous Solubility | 21.57 mg/L at 25 °C (estimated) | [4] |

| Boiling Point | 217 °C at 760 mmHg | [4] |

| Density | 0.936 g/mL at 20 °C | [] |

The high LogP value and low estimated aqueous solubility confirm the hydrophobic nature of this compound, necessitating the use of advanced formulation techniques for aqueous applications.

Formulation Strategies and Protocols

This section details the protocols for three distinct methods to improve the aqueous solubility of this compound.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of encapsulating hydrophobic guest molecules like this compound, thereby increasing their apparent water solubility.[5][6] Beta-cyclodextrin (β-CD) is a commonly used and cost-effective option.

Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol is adapted from a method for carvacrol, a structurally similar compound.[7]

Materials:

-

This compound (purity ≥95%)

-

Beta-cyclodextrin (β-CD)

-

Ethanol (50% v/v in deionized water)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Vacuum oven or freeze-dryer

Procedure:

-

Prepare β-CD Solution: In a beaker, dissolve β-cyclodextrin in a 50% (v/v) ethanol/water mixture at 55°C with continuous stirring to achieve a 10% (w/v) solution.

-

Prepare this compound Solution: In a separate container, dissolve this compound in absolute ethanol.

-

Complexation: Slowly add the this compound solution to the warm β-CD solution with continuous stirring. A 1:1 molar ratio of this compound to β-CD is a good starting point for optimization.

-

Cooling and Precipitation: Cover the mixture and allow it to cool to room temperature while stirring for 4 hours. Subsequently, transfer the mixture to a refrigerator at 4°C and leave it for 24 hours to facilitate the precipitation of the inclusion complex.

-

Isolation of the Complex: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any surface-adsorbed this compound.

-

Drying: Dry the resulting powder in a vacuum oven at 40°C until a constant weight is achieved or by freeze-drying.

-

Characterization (Optional but Recommended):

-

Quantification of this compound: Use UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the amount of encapsulated compound.

-

Structural Confirmation: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) can be used to confirm the formation of the inclusion complex.

-

Logical Workflow for Cyclodextrin Inclusion Complexation

Caption: Workflow for preparing this compound-β-CD inclusion complexes.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic molecule like this compound, it will primarily partition into the lipid bilayer.[8][9]

Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is based on methods used for encapsulating carvacrol.[8][10]

Materials:

-

This compound (purity ≥95%)

-

Soy lecithin or other suitable phospholipid (e.g., phosphatidylcholine)

-

Cholesterol (optional, for membrane stability)

-

Chloroform and Methanol (2:1 v/v)

-

Phosphate Buffered Saline (PBS) or other aqueous buffer

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Round-bottom flask

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Lipid Film Formation:

-

Dissolve soy lecithin (and cholesterol, if used, e.g., at a 4:1 lecithin:cholesterol molar ratio) and this compound in a 2:1 (v/v) chloroform/methanol mixture in a round-bottom flask. A starting lipid-to-drug ratio of 10:1 (w/w) is recommended.

-

Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C). This will form a thin lipid film on the inner surface of the flask.

-

-

Hydration:

-

Add the aqueous phase (e.g., PBS) to the flask containing the lipid film.

-

Hydrate the film by rotating the flask (without vacuum) for at least 1 hour at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Sonication):

-

To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension.

-

For bath sonication, place the flask in a bath sonicator for 15-30 minutes.

-

For probe sonication, immerse the probe tip into the suspension and sonicate in pulses to avoid overheating. Keep the sample on an ice bath during sonication.

-

-

Purification (Optional):

-

To remove unencapsulated this compound, the liposome suspension can be centrifuged or subjected to dialysis.

-

-

Sterilization (Optional):

-

For cell culture or in vivo studies, sterilize the liposome suspension by filtration through a 0.22 µm syringe filter.

-

-

Characterization:

-

Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the liposomes.

-

Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes (e.g., by ultracentrifugation). Lyse the liposomes with a suitable solvent (e.g., methanol) and quantify the encapsulated this compound using HPLC.

-

Signaling Pathway Hypothesis for Carvacrol and its Derivatives

While specific signaling pathways for this compound are not yet elucidated, based on the known anti-inflammatory and anticancer activities of its parent compound, carvacrol, we can hypothesize its potential mechanisms of action. Carvacrol has been shown to modulate several key signaling pathways.[11][12][13]

Caption: Hypothesized signaling pathways modulated by this compound.

Nanoemulsion Formulation

Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. They offer a high surface area for drug absorption and can significantly improve the solubility and bioavailability of hydrophobic compounds.[14][15]

Experimental Protocol: Preparation of this compound Nanoemulsion (High-Energy Homogenization)

This protocol is based on established methods for preparing essential oil nanoemulsions.[16][17]

Materials:

-

This compound (oil phase)

-

Carrier oil (e.g., medium-chain triglycerides, MCT oil)

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Span 80, optional)

-

Deionized water (aqueous phase)

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

High-pressure homogenizer or microfluidizer

Procedure:

-

Preparation of Phases:

-

Oil Phase: Mix this compound with the carrier oil (e.g., a 1:1 ratio to start).

-

Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in deionized water. A typical starting point is a 1:10 ratio of surfactant to oil phase.

-

-

Formation of Coarse Emulsion:

-

Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer for 5-10 minutes. This will form a coarse emulsion.

-

-

Nano-emulsification:

-

Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer. The number of passes and the operating pressure will need to be optimized to achieve the desired droplet size (e.g., 3-5 passes at 15,000-20,000 psi).

-

-

Characterization:

-

Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI below 0.3 indicates a narrow size distribution.

-

Zeta Potential: Determine the surface charge of the droplets, which is an indicator of stability.

-

Stability Studies: Monitor the droplet size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C and 25°C) to assess the physical stability of the nanoemulsion.

-

Quantification of this compound: Use HPLC to determine the concentration of this compound in the nanoemulsion.

-

Experimental Workflow for Nanoemulsion Formulation

Caption: Workflow for preparing a this compound nanoemulsion.

Characterization and Analytical Methods

Accurate characterization of the formulated this compound is essential to ensure quality, stability, and reproducibility.

| Formulation | Key Characterization Parameters | Analytical Techniques |